3-Oxo-3-(2-pyrimidinyl)propanenitrile
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Overview
Description
3-Oxo-3-(pyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H5N3O. It is a pyrimidine derivative, characterized by the presence of a nitrile group and a keto group attached to a pyrimidine ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile typically involves the reaction of pyrimidine-2-carbaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Oxo-3-(pyrimidin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiproliferative effects.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyrimidin-2-yl)propanenitrile is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(pyridin-2-yl)propanenitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Oxo-3-(2-thienyl)propanenitrile: Contains a thiophene ring instead of a pyrimidine ring.
Uniqueness
3-Oxo-3-(pyrimidin-2-yl)propanenitrile is unique due to its specific combination of functional groups and the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
3-Oxo-3-(2-pyrimidinyl)propanenitrile, an organic compound with the molecular formula C7H5N3O, is a pyrimidine derivative that has garnered interest in various fields of biological research. This article delves into its biological activity, highlighting its potential applications in drug development, mechanisms of action, and relevant case studies.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C7H5N3O
- Molecular Weight: 147.13 g/mol
- IUPAC Name: 3-oxo-3-(pyrimidin-2-yl)propanenitrile
- Canonical SMILES: C1=CN=C(N=C1)C(=O)CC#N
The compound features a nitrile and a keto group attached to a pyrimidine ring, making it a versatile building block in organic synthesis and medicinal chemistry.
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative properties. It has been investigated for its potential to inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds with similar structures can significantly reduce cell viability in breast cancer (MCF-7) and other tumor models. The specific IC50 values for related compounds suggest a promising therapeutic window for further exploration in oncology .
While detailed mechanisms specific to this compound are not extensively documented, it is hypothesized that its biological effects may be mediated through interactions with specific molecular targets. These may include:
- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer progression.
- Receptor Modulation: Possible modulation of receptors that play roles in cell signaling pathways associated with proliferation and apoptosis.
Study on Antitumor Activity
A notable study evaluated the antitumor activity of pyrimidine derivatives similar to this compound against human breast cancer cell lines. The results demonstrated significant growth inhibition with IC50 values ranging from 0.126 μM to higher concentrations depending on the specific derivative tested. These findings indicate that structural modifications can enhance selectivity and potency against cancer cells while minimizing effects on normal cells .
Safety and Toxicity Profiles
In safety assessments, compounds structurally related to this compound have shown favorable toxicity profiles. For example, one study reported no acute toxicity in mice at doses up to 2000 mg/kg. This suggests a potential for safe therapeutic use, although further studies are necessary to fully characterize the safety profile of this compound .
Comparative Analysis with Similar Compounds
Compound Name | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
3-Oxo-3-(pyridin-2-yl)propanenitrile | Antiproliferative | 0.126 | Effective against MDA-MB-231 cells |
3-Oxo-3-(2-thienyl)propanenitrile | Antiproliferative | TBD | Similar mechanism; less studied |
5-Fluorouracil | Chemotherapy Agent | 17.02 | Standard comparator for cancer treatment |
Properties
Molecular Formula |
C7H5N3O |
---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
3-oxo-3-pyrimidin-2-ylpropanenitrile |
InChI |
InChI=1S/C7H5N3O/c8-3-2-6(11)7-9-4-1-5-10-7/h1,4-5H,2H2 |
InChI Key |
VMCANUJYRLABBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)CC#N |
Origin of Product |
United States |
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